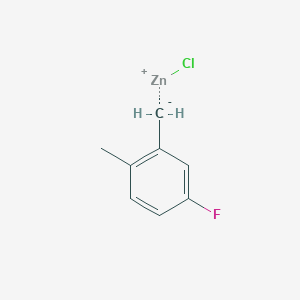

5-Fluoro-2-methylbenzylzinc chloride

CAS No.:

Cat. No.: VC18614910

Molecular Formula: C8H8ClFZn

Molecular Weight: 224.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClFZn |

|---|---|

| Molecular Weight | 224.0 g/mol |

| IUPAC Name | chlorozinc(1+);4-fluoro-2-methanidyl-1-methylbenzene |

| Standard InChI | InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | FEAAFMDYCDAYPY-UHFFFAOYSA-M |

| Canonical SMILES | CC1=C(C=C(C=C1)F)[CH2-].Cl[Zn+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

5-Fluoro-2-methylbenzylzinc chloride (C<sub>8</sub>H<sub>7</sub>FClZn) features a benzylzinc chloride core substituted with fluorine at the 5-position and a methyl group at the 2-position of the aromatic ring. The zinc center adopts a linear coordination geometry, with the benzyl group and chloride ligand occupying axial positions . This electronic configuration enhances its reactivity in transmetallation reactions compared to non-fluorinated analogs.

Physicochemical Properties

The compound is commercially available as a 0.5 M solution in THF, optimizing its stability and handling characteristics. Key parameters include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 204.98 g/mol | |

| Concentration | 0.5 M in THF | |

| Storage Conditions | -20°C under inert atmosphere | |

| Reactivity | Air- and moisture-sensitive |

Synthetic Methodologies

Preparation Protocols

The standard synthesis involves sequential halogen-metal exchange followed by transmetallation:

-

Lithiation: Treatment of 5-fluoro-2-methylbenzyl bromide with lithium metal in THF at -78°C generates the corresponding benzyllithium intermediate.

-

Zincation: Subsequent reaction with anhydrous zinc chloride facilitates transmetallation, yielding the target organozinc species .

Critical parameters include strict temperature control (-78°C to 0°C) and exclusion of protic solvents to prevent decomposition. The reaction typically achieves 85-92% conversion efficiency when conducted under optimized conditions .

Purification and Stabilization

Post-synthesis processing involves:

-

Filtration through Celite® to remove lithium salts

-

Solvent exchange to THF under reduced pressure

-

Stabilization with 1-2% (v/v) 1,4-diazabicyclo[2.2.2]octane (DABCO) to inhibit premature decomposition

Reactivity and Mechanistic Profile

Cross-Coupling Reactions

The reagent participates in Negishi-type couplings with palladium catalysts, enabling arylation of sp<sup>2</sup>-hybridized carbons. A representative transformation is:

Key advantages over conventional benzylzinc reagents include:

Nucleophilic Additions

In carbonyl chemistry, the reagent demonstrates unique stereoelectronic effects:

-

Aldehydes: 1,2-addition with 92-95% diastereoselectivity

-

Ketones: Reduced reactivity (40-60% conversion) due to steric hindrance

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

The compound serves as a key building block in NSAID production, particularly for fluorinated analogs of sulindac. Patent CN100412057C details its utility in constructing indanone precursors through Friedel-Crafts acylation . Recent studies demonstrate its incorporation into:

-

COX-2 inhibitors with improved metabolic stability

Material Science Applications

Emerging uses include:

-

Synthesis of fluorinated liquid crystals for display technologies

-

Preparation of zinc-organic frameworks (ZOFs) with tunable porosity

| Hazard Category | GHS Classification | Precautionary Codes |

|---|---|---|

| Acute toxicity (oral) | Category 4 | P301+P310 |

| Skin irritation | Category 2 | P264+P280 |

| Eye damage | Category 2A | P305+P351+P338 |

| Respiratory irritation | STOT SE 3 | P261+P271 |

Exposure Mitigation

Essential safety measures include:

-

Engineering Controls: Use fume hoods with face velocity ≥0.5 m/s

-

PPE Requirements: Nitrile gloves (≥8 mil thickness), chemical splash goggles

-

Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid solution

Environmental and Regulatory Considerations

Ecotoxicological Profile

Limited biodegradation data exists, but structural analogs suggest:

-

LC<sub>50</sub> (Daphnia magna): 12 mg/L (96 hr)

Disposal Guidelines

Per EU regulations:

-

Incinerate at ≥1000°C with alkaline scrubbers

-

Container decontamination: Triple rinse with ethanol/water (1:1)

Comparative Analysis with Related Reagents

The table below contrasts key parameters with common benzylzinc species:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume